SIRT2 Inhibitory Potency: Optimized Derivative (Compound 25) Outperforms AGK2 by Over 7-Fold
An optimized derivative of (5-phenylfuran-2-yl)methanamine, designated compound 25, exhibits an IC50 of 2.47 μM against human SIRT2, representing a >7-fold improvement in potency relative to the reference SIRT2 inhibitor AGK2 (IC50 = 17.75 μM) under identical fluorescence-based assay conditions [1]. The parent scaffold itself, bearing a 4-carboxyl substitution on the phenyl ring (compound 20), demonstrates 63 ± 5% inhibition at 100 μM and 35 ± 3% at 10 μM, establishing the scaffold's intrinsic activity [1].
| Evidence Dimension | SIRT2 inhibitory activity |
|---|---|
| Target Compound Data | Compound 25 (optimized derivative): IC50 = 2.47 μM; Compound 20 (parent scaffold derivative): 63 ± 5% inhibition at 100 μM, 35 ± 3% at 10 μM |
| Comparator Or Baseline | AGK2 (reference SIRT2 inhibitor): IC50 = 17.75 μM |
| Quantified Difference | Compound 25 is 7.2-fold more potent than AGK2 (2.47 μM vs 17.75 μM) |
| Conditions | Fluorescence-based SIRT2 activity assay using recombinant human SIRT2 |
Why This Matters
Superior potency directly reduces the required compound concentration in cellular and in vivo studies, minimizing off-target effects and enabling more robust target engagement studies.
- [1] Wang, L., Li, C., Chen, W., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2741. View Source
